molecular formula C26H25ClN2O3 B030582 (R)-(+)-Tolvaptan CAS No. 331947-66-1

(R)-(+)-Tolvaptan

Cat. No. B030582
M. Wt: 448.9 g/mol
InChI Key: GYHCTFXIZSNGJT-XMMPIXPASA-N
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Patent
US09428461B2

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (6.5 gm.) was suspended in methanol (104 ml) & water (10.4 ml) and then added sodium borohydride (0.385 gm.) at 30° C. and the reaction mixture was stirred for 1 hr. To the reaction mixture was added hydrochloric acid (39 ml). Then the reaction mixture was stirred for 2 hours. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (5.8 gm.).
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
0.385 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
104 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][C:7](=[O:31])[C:6]=2[CH:32]=1.O.[BH4-].[Na+].Cl>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][CH:7]([OH:31])[C:6]=2[CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
O
Name
Quantity
0.385 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
39 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
104 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 89.23%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09428461B2

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (6.5 gm.) was suspended in methanol (104 ml) & water (10.4 ml) and then added sodium borohydride (0.385 gm.) at 30° C. and the reaction mixture was stirred for 1 hr. To the reaction mixture was added hydrochloric acid (39 ml). Then the reaction mixture was stirred for 2 hours. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (5.8 gm.).
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
0.385 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
104 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][C:7](=[O:31])[C:6]=2[CH:32]=1.O.[BH4-].[Na+].Cl>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([C:12](=[O:30])[C:13]3[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[CH3:27])=[CH:15][C:14]=3[CH3:29])[CH2:10][CH2:9][CH2:8][CH:7]([OH:31])[C:6]=2[CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
O
Name
Quantity
0.385 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
39 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
104 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 89.23%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.